2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Description
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a 4-methylpyrimidin-2-ylamino group at the 5-position. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other heterocyclic pharmaceuticals . Its molecular formula is inferred as C₁₂H₁₀ClN₃O₂, with a molecular weight of approximately 263.68 g/mol. The pyrimidine ring introduces hydrogen-bonding capabilities, while the methyl group enhances lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-4-5-14-12(15-7)16-8-2-3-10(13)9(6-8)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZVDCIVFNYMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282733-39-4 | |
| Record name | 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methyl-2-aminopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then participate in further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or ethanol, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst, are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies indicate that derivatives of benzoic acid, including this compound, exhibit significant activity against cyclooxygenase-2 (COX-2), which is a target for pain relief medications. The binding affinity of this compound to COX-2 receptors suggests it could be developed into a therapeutic agent for managing pain and inflammation .
Synthesis of Derivatives
Research has shown that 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can serve as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, the modification of the pyrimidine ring can lead to compounds with improved selectivity and potency against specific biological targets, including cancer cells .
Anti-Cancer Research
The compound's structure allows it to interact with multiple biological pathways, making it a candidate for cancer research. Its derivatives have been explored for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Case Studies
Summary of Findings
The applications of 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid span across pharmacology and medicinal chemistry. Its ability to serve as a precursor for various biologically active compounds positions it as a valuable tool in drug development. Current research emphasizes its potential in pain management and cancer therapy, warranting further exploration into its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved .
Comparison with Similar Compounds
Heterocyclic Amino Group Modifications
- 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid (CAS: 1394346-86-1): Molecular Formula: C₁₂H₉Cl₂N₃O₂ Key Differences: The pyrimidine ring has a chlorine substituent at the 2-position and a methylamino linkage. Applications: Used in exploratory drug discovery but marked as discontinued due to synthetic or stability challenges .
- 4-({4-[(2-Chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid (PDB ID: 0C6): Molecular Formula: C₁₇H₁₂ClFN₄O₂ Key Differences: Incorporates a fluoropyrimidine and aniline group. Fluorine enhances metabolic stability and electronegativity, improving target engagement in enzyme inhibition .
Sulfonamide and Sulfonyl Derivatives
- 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid (CAS: 1179130-12-1): Molecular Formula: C₁₃H₁₁ClN₂O₄S Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, lowering pKa and increasing acidity.
- Tibric Acid (2-Chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid): Molecular Formula: C₁₄H₁₉ClN₂O₄S Key Differences: A hypolipidemic agent acting as a PPAR agonist. The sulfonyl-piperidine group confers selectivity for lipid metabolism pathways, unlike the pyrimidine-based target compound .
Protected Amino Derivatives
- N-Fmoc-5-amino-2-chlorobenzoic acid (CAS: 186320-16-1): Molecular Formula: C₂₂H₁₆ClNO₄ Key Differences: The Fmoc group increases molecular weight (393.82 g/mol) and hydrophobicity, making it suitable for solid-phase peptide synthesis .
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Hydrogen Bonding : Pyrimidine and sulfonamide groups improve target binding via H-bond interactions, critical for enzyme inhibition.
Metabolic Stability : Fluorinated derivatives (e.g., 0C6) exhibit enhanced resistance to oxidative metabolism .
Biological Activity
2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS No. 1282733-39-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀ClN₃O₂
- Molecular Weight : 263.68 g/mol
- IUPAC Name : 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
The compound features a chloro group and a pyrimidinylamino substituent, which contribute to its unique reactivity and biological interactions.
The biological activity of 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thus preventing substrate access. This inhibition can lead to various downstream effects depending on the target enzyme or pathway involved.
Enzyme Inhibition
Research indicates that this compound acts as an effective inhibitor of several key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of enzymes related to cancer cell proliferation and inflammation .
Antimicrobial Properties
In vitro studies have demonstrated that 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and the specific microbial target .
Case Studies
-
Cancer Research
- A study investigated the compound's effects on cancer cell lines, revealing that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to the downregulation of specific signaling pathways associated with cell proliferation.
- Inflammation Models
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-fluoropyrimidine | Fluorine instead of methyl group | Anticancer properties |
| 2-Chloro-4-aminopyridine | Amino group on a pyridine ring | Enzyme inhibition |
| 2-Chloro-N-(4-methylpyrimidin-2-yl)benzamide | Benzamide derivative | P2X7 receptor antagonism |
The unique combination of functional groups in 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid allows for diverse biological activities compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid?
- Methodology : The compound can be synthesized via coupling reactions involving substituted benzoic acid derivatives and pyrimidine-containing amines. For example, cyclization using phosphoryl oxychloride (POCl₃) at elevated temperatures (~120°C) is a common approach for analogous heterocyclic systems . Enamine Ltd. reports a purity of 95% for this compound, suggesting optimized coupling and purification steps (e.g., column chromatography or recrystallization) .
- Key Steps :
Activation of the carboxylic acid group (e.g., via benzyl ester formation).
Catalytic hydrogenation or acidic/basic workup for deprotection .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrimidine ring vibrations) .
- NMR (¹H/¹³C) : For resolving substituent positions (e.g., chloro, methyl, and pyrimidine-amino groups) .
- X-ray Crystallography : Used in related pyrimidine-benzoic acid derivatives to validate molecular geometry and hydrogen bonding patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibitory activity?
- Experimental Design :
- Target Selection : Based on structural analogs (e.g., PT1, a related AMPK activator with a pyrimidine-thio motif), prioritize enzymes like 5-lipoxygenase or kinases .
- In Vitro Assays :
Enzyme Inhibition : Measure IC₅₀ values using substrate-specific assays (e.g., leukotriene B₄ production for 5-lipoxygenase) .
Cellular Models : Test activity in polymorphonuclear leukocytes or cancer cell lines for anti-inflammatory or antiproliferative effects .
- Controls : Include positive controls (e.g., zileuton for 5-lipoxygenase) and validate results with knockout models or siRNA .
Q. How can discrepancies in biological activity data across studies be resolved?
- Sources of Variability :
- Purity Differences : Commercial batches may vary in purity (e.g., 95% vs. ≥98%), affecting dose-response curves .
- Assay Conditions : Buffer pH, temperature, and co-factor availability (e.g., ATP for kinases) can alter enzyme kinetics .
- Resolution Strategies :
Reproduce experiments under standardized conditions.
Validate compound identity and purity via orthogonal methods (e.g., elemental analysis, mass spectrometry) .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Approaches :
Substituent Modification : Vary the chloro, methyl, or pyrimidine groups to assess impact on target binding (e.g., PT1 derivatives with trifluoromethyl or nitro groups show altered AMPK activation) .
Computational Modeling : Docking studies using crystallographic data (e.g., PDB entries for related enzymes) to predict binding modes .
- Data Interpretation : Correlate electronic (Hammett constants) or steric parameters with activity trends .
Q. How is X-ray crystallography applied to confirm the molecular structure of derivatives?
- Protocol :
Crystal Growth : Use vapor diffusion or slow evaporation in solvents like DMSO/water .
Data Collection : Resolve bond lengths (mean C–C = 0.004 Å) and angles to validate substituent positions .
Validation : Compare experimental data with computational predictions (e.g., density functional theory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
